

2-Chloro-5-aminomethylthiazole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-aminomethylthiazole

Cat. No.: B030986

[Get Quote](#)

Technical Guide: 2-Chloro-5-aminomethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylthiazole is a key heterocyclic building block in the synthesis of various biologically active molecules. Its structural features, comprising a chlorinated thiazole ring and a primary aminomethyl group, make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on experimental details and data presentation for the scientific community.

Chemical and Physical Properties

2-Chloro-5-aminomethylthiazole, also known as (2-chlorothiazol-5-yl)methanamine, is a crucial intermediate in organic synthesis. A closely related and often precursor molecule is 2-Chloro-5-(chloromethyl)thiazole. The key properties of both compounds are summarized below for clarity and comparison.

Property	2-Chloro-5-aminomethylthiazole	2-Chloro-5-(chloromethyl)thiazole
CAS Number	120740-08-1	105827-91-6
Molecular Formula	C ₄ H ₅ CIN ₂ S	C ₄ H ₃ Cl ₂ NS
Molecular Weight	148.61 g/mol	168.04 g/mol
Appearance	Colourless to Yellow Oil	Typically a solid, color may vary
Melting Point	121 °C	29-31°C
Boiling Point	274.7±32.0 °C (Predicted)	Data may vary
Density	1.427±0.06 g/cm ³ (Predicted)	~1.5 g/cm ³
Solubility	Slightly soluble in Chloroform and Methanol	Low solubility in water, soluble in some organic solvents
Stability	Hygroscopic	Stable under recommended temperatures and pressures

Synthesis and Experimental Protocols

The synthesis of **2-Chloro-5-aminomethylthiazole** is typically achieved through the amination of its precursor, 2-Chloro-5-(chloromethyl)thiazole. The synthesis of this precursor is a critical first step and is well-documented in patent literature.

Synthesis of 2-Chloro-5-(chloromethyl)thiazole

A common method for the preparation of 2-Chloro-5-(chloromethyl)thiazole involves the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroallyl isothiocyanate (1.0 eq) in an aprotic solvent such as acetonitrile.

- Chlorination: At a controlled temperature of 10-15 °C, introduce chlorine gas (1.1-1.5 eq) into the solution.
- Reaction: Stir the mixture at 20-25 °C for 2-12 hours to allow for the formation of 2-chloro-5-chloromethylthiazole hydrochloride.
- Isolation: Cool the reaction mixture to -10 °C to -20 °C to crystallize the hydrochloride salt. The crystals can be collected by filtration and washed with cold acetonitrile.
- Liberation of Free Base: Treat the hydrochloride salt with water at 30-40 °C to liberate 2-chloro-5-chloromethylthiazole as a separate liquid phase.
- Purification: The organic phase can be washed with water and dried under reduced pressure to yield the purified product.

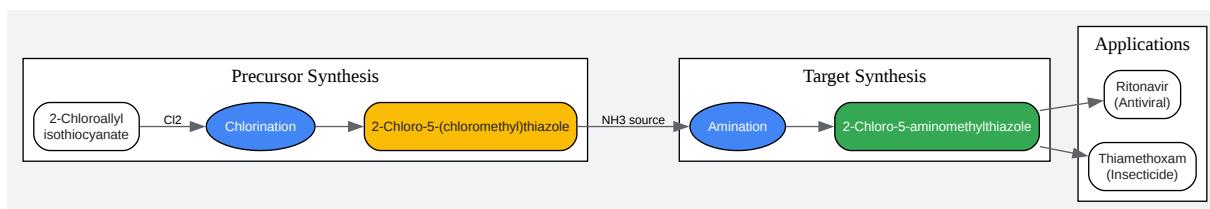
Alternatively, a one-pot synthesis from 2,3-dichloropropene and sodium thiocyanate followed by chlorination with sulfonyl chloride has been reported.

Synthesis of 2-Chloro-5-aminomethylthiazole

The conversion of 2-Chloro-5-(chloromethyl)thiazole to **2-Chloro-5-aminomethylthiazole** is a nucleophilic substitution reaction. While detailed, peer-reviewed protocols are scarce, the general transformation involves reacting the chloromethyl compound with an ammonia source.

Generalized Experimental Protocol:

- Reaction Setup: Dissolve 2-Chloro-5-(chloromethyl)thiazole (1.0 eq) in a suitable solvent, such as ethanol or a mixture of organic solvent and aqueous ammonia.
- Amination: Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent, in excess. The reaction may be carried out at room temperature or with gentle heating.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent and water.


- Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming a hydrochloride salt, which can be recrystallized.

Applications in Drug Development and Agrochemicals

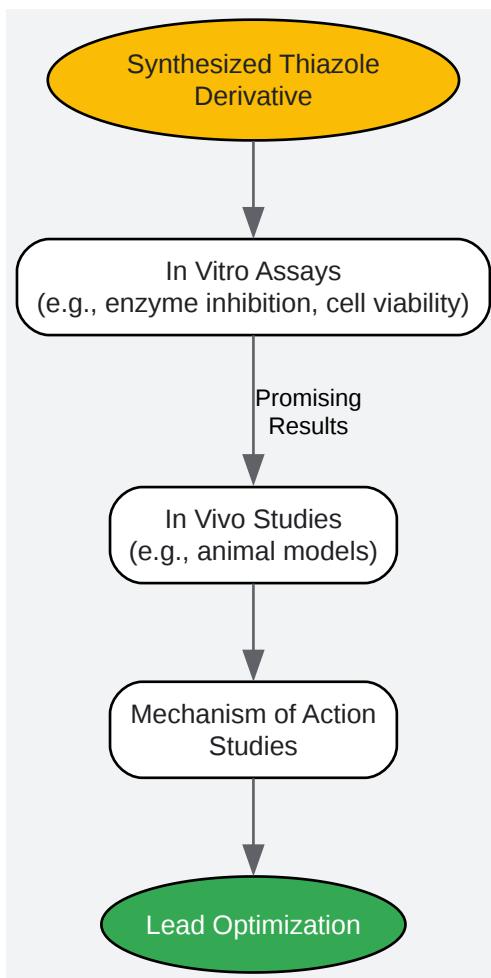
2-Chloro-5-aminomethylthiazole and its precursor are vital intermediates in the synthesis of several commercially important products.

- Pharmaceuticals: It is a key building block in the synthesis of the antiretroviral drug Ritonavir, which is an HIV protease inhibitor. The synthesis of Ritonavir involves the coupling of this thiazole derivative with other complex organic molecules.
- Agrochemicals: This compound is a precursor for neonicotinoid insecticides, such as Thiamethoxam and Clothianidin. These insecticides act on the central nervous system of insects.

The general synthetic utility of this compound is highlighted in its role as a versatile intermediate.

[Click to download full resolution via product page](#)

Synthetic pathway from precursor to applications.


Biological Activity and Signaling Pathways

While **2-Chloro-5-aminomethylthiazole** is primarily recognized as a synthetic intermediate, the broader class of thiazole-containing compounds exhibits a wide range of biological activities. Thiazole derivatives have been investigated for their potential as:

- Anticancer agents
- Antimicrobial agents (antibacterial and antifungal)
- Anti-inflammatory agents

The specific biological activity and mechanism of action of **2-Chloro-5-aminomethylthiazole** itself are not extensively reported in publicly available literature. Its primary role in biological systems is as a component of larger, more complex active molecules. For instance, in Ritonavir, the thiazole moiety contributes to the overall shape and electronic properties of the molecule, which are crucial for its binding to the HIV protease enzyme.

The workflow for investigating the biological potential of a new thiazole derivative would typically involve a series of in vitro and in vivo studies.

[Click to download full resolution via product page](#)

General workflow for biological evaluation.

Conclusion

2-Chloro-5-aminomethylthiazole is a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its straightforward, albeit requiring careful handling, synthesis from readily available precursors makes it an attractive building block for the creation of complex and potent bioactive molecules. Further research into the direct biological activities of this compound and its simpler derivatives could open new avenues for drug discovery and development.

- To cite this document: BenchChem. [2-Chloro-5-aminomethylthiazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030986#2-chloro-5-aminomethylthiazole-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com